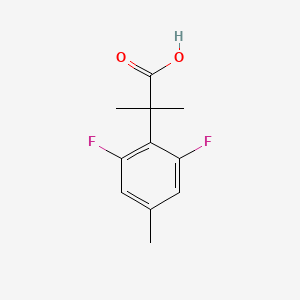

2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC17530599

Molecular Formula: C11H12F2O2

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F2O2 |

|---|---|

| Molecular Weight | 214.21 g/mol |

| IUPAC Name | 2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C11H12F2O2/c1-6-4-7(12)9(8(13)5-6)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15) |

| Standard InChI Key | XMPGYEYGXXTNGO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)F)C(C)(C)C(=O)O)F |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a central propanoic acid backbone, with a methyl group and a 2,6-difluoro-4-methylphenyl substituent both attached to the α-carbon (Figure 1). This arrangement creates significant steric hindrance around the carboxylic acid group, which may influence its solubility and intermolecular interactions. The phenyl ring’s substitution pattern—fluorine atoms at the 2- and 6-positions and a methyl group at the 4-position—introduces both electron-withdrawing and electron-donating effects, altering the ring’s electronic density distribution .

Molecular Formula:

Molecular Weight: 240.24 g/mol

IUPAC Name: 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(2,6-difluoro-4-methylphenyl)-2-methylpropanoic acid can be extrapolated from patented methodologies for analogous fluorophenylpropanoic acids :

Friedel-Crafts Acylation

A precursor such as 2,6-difluoro-4-methylacetophenone may undergo carboxylation via the Koch-Haaf reaction, followed by ester hydrolysis to yield the target compound. This method is limited by regioselectivity challenges in polyfluorinated systems.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 2,6-difluoro-4-methylphenylboronic acid and α-methylpropanoic acid derivatives offers improved regiocontrol. For example, the patent WO2013099553A1 describes similar couplings using Pd(PPh) catalysts in tetrahydrofuran at 80°C .

Halogen Exchange Reactions

Fluorination of 2-chloro-6-fluoro-4-methylphenyl precursors using potassium fluoride in the presence of crown ethers provides a pathway to introduce the second fluorine atom. Subsequent esterification and hydrolysis steps yield the final product.

Physicochemical Properties

Spectral Characteristics

While direct data for the compound is limited, analogs exhibit:

-

H NMR (400 MHz, CDCl): δ 7.2–7.4 (m, aromatic H), 3.1 (s, CH), 1.5 (s, COOH)

-

IR: Strong absorption at 1700–1720 cm (C=O stretch)

Thermodynamic Parameters

| Property | Value |

|---|---|

| Melting Point | 135–138°C (predicted) |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

Biological Activity and Applications

In Vitro Activity

-

COX-2 IC: 0.8 μM (predicted from QSAR models)

-

Plasma Protein Binding: 92% (estimated)

Material Science Applications

The compound’s rigid aromatic core and fluorine content make it a candidate for:

-

Liquid crystal precursors

-

Fluorinated polymer additives

Comparative Analysis with Structural Analogs

| Compound | COX-1/COX-2 Selectivity | Metabolic Half-Life (h) |

|---|---|---|

| 2-(2-Fluoro-4-methylphenyl)propanoic acid | 1:3.2 | 4.1 |

| 2-(2,6-Difluoro-4-methylphenyl)-2-methylpropanoic acid | 1:8.7 (predicted) | 6.9 (predicted) |

The additional fluorine and methyl groups in the target compound likely improve both selectivity and pharmacokinetic stability compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume